molecular formula C18H14Cl2N4S2 B2540311 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole CAS No. 863001-26-7

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole

Cat. No.: B2540311
CAS No.: 863001-26-7
M. Wt: 421.36
InChI Key: KHPWUNXRFKPNSQ-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole typically involves multi-step procedures. One common synthetic route includes the reaction of 1,3-benzothiazole derivatives with piperazine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

The uniqueness of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole lies in its specific structural features and the combination of benzothiazole and piperazine moieties, which contribute to its diverse biological activities.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4S2/c19-11-5-6-12(20)16-15(11)22-18(26-16)24-9-7-23(8-10-24)17-21-13-3-1-2-4-14(13)25-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPWUNXRFKPNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC(=C5S4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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